4-(Hydroxymethyl)-2,6-dimethylphenyl acetate

Description

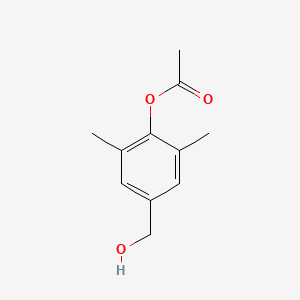

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to a phenyl ring with two methyl groups at the 2 and 6 positions, and an acetate group

Properties

IUPAC Name |

[4-(hydroxymethyl)-2,6-dimethylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGGJNYPXBKTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651106 | |

| Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-75-1 | |

| Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylphenol as the starting material.

Hydroxymethylation: The phenol undergoes hydroxymethylation, where a hydroxymethyl group is introduced to the phenyl ring.

Acetylation: The hydroxymethylated product is then acetylated to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The acetate group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid.

Reduction: 4-(Hydroxymethyl)-2,6-dimethylphenol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

4-(Hydroxymethyl)benzoic Acid: Similar structure but lacks the methyl groups.

2,6-Dimethylphenol: Similar phenyl structure but without the hydroxymethyl and acetate groups.

Acetophenone: Similar acetate group but different phenyl structure.

Biological Activity

4-(Hydroxymethyl)-2,6-dimethylphenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

This compound is characterized by its structure, which includes a hydroxymethyl group and an acetate moiety. This configuration allows it to participate in various biochemical reactions and interactions with biological macromolecules.

The compound's biological activity can be attributed to its interactions with enzymes and cellular pathways. It acts as a substrate for specific enzymes, influencing metabolic processes and signaling pathways. The following mechanisms have been identified:

- Enzyme Interaction : The compound can bind to enzymes, leading to either activation or inhibition, which subsequently affects metabolic pathways.

- Gene Expression Modulation : It influences transcription factors, thereby altering gene expression profiles within cells.

- Cell Signaling Pathway Alteration : The compound can modulate key signaling pathways that are crucial for cell survival and proliferation.

Antioxidant Activity

Research indicates that compounds similar to this compound demonstrate significant antioxidant properties. These properties are critical for neutralizing free radicals and protecting cells from oxidative stress.

Anticancer Potential

Emerging studies suggest that the compound may exhibit anticancer activity through mechanisms such as inducing apoptosis in cancer cells. For instance, it has been shown to enhance cytotoxicity in certain tumor cell lines compared to standard chemotherapeutic agents .

Case Studies

- Cytotoxicity in Tumor Models : A study demonstrated that this compound exhibited increased cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than the reference drug bleomycin .

- Metabolic Pathway Influence : In vivo studies indicated that varying dosages of the compound affected metabolic flux in animal models. Low doses showed beneficial effects on metabolism, while high doses resulted in toxicity.

Data Tables

Metabolic Pathways

The compound participates in various metabolic pathways, interacting with enzymes that influence the synthesis and degradation of metabolites essential for cellular function. Its role as a substrate in these pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

The transport mechanisms of this compound within biological systems are crucial for its efficacy. It may interact with specific transport proteins that facilitate its distribution across cellular membranes, impacting its localization and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.